N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-10-11-19(24-12-5-13-28(24,26)27)15-21(16)23-22(25)14-18-8-4-7-17-6-2-3-9-20(17)18/h2-4,6-11,15H,5,12-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPOFOFALGRNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the isothiazolidine ring: This can be achieved through the reaction of a suitable thiol with an amine under oxidative conditions.
Introduction of the naphthalene moiety: This step might involve a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.
Acetamide formation: The final step could involve the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The isothiazolidine ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(naphthalen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Enzyme Inhibition Profiles
Key Compounds :
- N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide: Exhibits MAO-A inhibition (IC50 = 0.028 µM) with 50-fold selectivity over MAO-B .
- N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide : Shows dual inhibitory activity against AChE and BChE .
- BAI (2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide) : A close analog with antitumor activity, inducing PARP fragmentation in uterine myoma cells without cardiovascular toxicity at effective concentrations .
Comparison: The target compound shares the 1,1-dioxidoisothiazolidine core with BAI but differs in the aromatic substituents (naphthalene vs. biphenyl-indazole). While BAI targets PARP pathways, the absence of specific IC50 data for the target compound necessitates inferred activity based on structural similarity.
Structural Features :
Physicochemical and Spectral Properties
Toxicity and Selectivity
- BAI: No cardiovascular toxicity observed at therapeutic doses, highlighting the safety profile of 1,1-dioxidoisothiazolidine derivatives .
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential applications based on available research.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Isothiazolidine moiety : The presence of the 1,1-dioxidoisothiazolidin-2-yl group suggests possible interactions with biological targets.
- Naphthalene and methylphenyl substituents : These groups may enhance the compound's pharmacological properties.
The molecular formula is C_{20}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 382.5 g/mol .
Initial studies indicate that this compound may interact with specific proteins or receptors involved in cellular signaling pathways. Notably, it has been suggested to inhibit Cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. By inhibiting CDK2, the compound could potentially lead to cell cycle arrest and apoptosis in cancer cells .
Potential Applications
The compound's structural characteristics imply several possible applications:
- Oncology : Due to its interaction with CDK2, it may serve as a candidate for cancer therapies aimed at disrupting cell proliferation.
- Anticonvulsant Activity : Similar compounds have shown protective effects against seizures, indicating potential uses in treating epilepsy .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds can provide insights into the biological activity of this compound. The following table summarizes notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide | 73664-32-1 | Known for receptor interactions |
| N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine | Experimental | Exhibits distinct pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
